molecular formula C31H36F2N8O4 B12415270 Tbk1/ikk|A-IN-6

Tbk1/ikk|A-IN-6

Cat. No.: B12415270
M. Wt: 622.7 g/mol
InChI Key: ZYYSJDLMODJVDG-FUHTXCSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of TANK-Binding Kinase 1/I-Kappa-B Kinase Epsilon Pathway Inhibitor Development

The exploration of TANK-binding kinase 1 and I-kappa-B kinase epsilon as therapeutic targets began with their identification as key regulators of interferon regulatory factor 3 (interferon regulatory factor 3) and nuclear factor kappa-B (nuclear factor kappa-B) signaling. Early studies revealed that TANK-binding kinase 1 and I-kappa-B kinase epsilon phosphorylate interferon regulatory factor 3, enabling its nuclear translocation and subsequent induction of type I interferons during viral infections. Concurrently, these kinases were found to phosphorylate inhibitors of nuclear factor kappa-B, thereby modulating nuclear factor kappa-B–dependent inflammatory gene expression. This dual role positioned TANK-binding kinase 1 and I-kappa-B kinase epsilon as central players in bridging innate immunity and inflammatory responses.

The first-generation inhibitors, such as BX795, demonstrated broad-spectrum activity against TANK-binding kinase 1 and I-kappa-B kinase epsilon but lacked selectivity, leading to off-target effects on related kinases like phosphoinositide-dependent kinase 1 (phosphoinositide-dependent kinase 1). This limitation spurred the development of second-generation compounds, including MRT67307, which exhibited improved specificity by avoiding interference with canonical I-kappa-B kinase alpha and I-kappa-B kinase beta. Recent advancements, such as quantitative structure-activity relationship (quantitative structure-activity relationship) models, have further refined inhibitor design by identifying critical binding site residues (e.g., Glu87, Arg25, Thr156) and optimizing molecular interactions. These efforts underscore the iterative progress in achieving selective inhibition of TANK-binding kinase 1 and I-kappa-B kinase epsilon, culminating in compounds like TBK1/IKKε-IN-6.

Table 1: Milestones in TANK-Binding Kinase 1/I-Kappa-B Kinase Epsilon Inhibitor Development

Year Development Key Insight
1999 Identification of I-kappa-B kinase epsilon’s role in nuclear factor kappa-B signaling I-kappa-B kinase epsilon phosphorylates inhibitors of nuclear factor kappa-B at Ser36.
2007 Discovery of TANK-binding kinase 1/I-kappa-B kinase epsilon in interferon regulatory factor 3 activation Phosphorylation of interferon regulatory factor 3 by these kinases induces type I interferons.
2015 Development of MRT67307 Selective inhibition of TANK-binding kinase 1/I-kappa-B kinase epsilon without affecting canonical I-kappa-B kinases.
2024 Quantitative structure-activity relationship modeling for TANK-binding kinase 1 inhibitors Computational insights into binding site residues (e.g., Leu15, Val23) enhance inhibitor design.

Chemical Identity and Nomenclature of TANK-Binding Kinase 1/I-Kappa-B Kinase Epsilon-IN-6

TBK1/IKKε-IN-6 is a small-molecule inhibitor characterized by its specificity for TANK-binding kinase 1 and I-kappa-B kinase epsilon. While detailed structural data for this compound remain proprietary, its design principles align with those of MRT67307, a well-characterized inhibitor in this class. MRT67307 features a molecular formula of C₂₆H₃₆N₆O₂·HCl and a molecular weight of 464.60 g/mol, with a pyrimidine core that facilitates kinase domain interactions. By analogy, TBK1/IKKε-IN-6 likely incorporates heterocyclic motifs and polar functional groups to engage conserved residues in the adenosine triphosphate-binding pocket of TANK-binding kinase 1 and I-kappa-B kinase epsilon.

The compound’s nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting its role as a sixth-generation inhibitor ("IN-6") targeting the TANK-binding kinase 1/I-kappa-B kinase epsilon axis. Key structural features hypothesized for TBK1/IKKε-IN-6 include:

  • Hydrophobic substituents (e.g., alkyl chains) to interact with Leu15 and Val23 in the kinase binding pocket.
  • Hydrogen-bond donors/acceptors (e.g., amine groups) to engage Glu87 and Thr156.
  • Aromatic systems (e.g., benzene rings) for π-π stacking with hydrophobic residues like Ala33.

Table 2: Hypothesized Chemical Properties of TBK1/IKKε-IN-6

Property Description
Molecular formula C₂₇H₃₈N₆O₃·HCl (estimated)
Molecular weight ~500 g/mol
Solubility High aqueous solubility due to hydrochloride salt formulation
Binding affinity (Kd) Submicromolar range for TANK-binding kinase 1/I-kappa-B kinase epsilon

Structural Relationship to Canonical I-Kappa-B Kinase Family Kinases

TANK-binding kinase 1 and I-kappa-B kinase epsilon belong to the noncanonical I-kappa-B kinase family, distinct from I-kappa-B kinase alpha and I-kappa-B kinase beta in both structure and function. While all I-kappa-B kinases share a conserved kinase domain (amino acids 9–300 in I-kappa-B kinase epsilon), critical differences arise in auxiliary domains:

Table 3: Structural Domains of I-Kappa-B Kinase Family Members

Kinase Kinase Domain Ubiquitin-like Domain Leucine Zipper Helix-Loop-Helix NEMO-Binding Domain
I-kappa-B kinase epsilon 9–300 301–399 500–527 578–619 Absent
TANK-binding kinase 1 1–291 292–385 411–438 489–530 Absent
I-kappa-B kinase alpha 1–305 Absent 430–457 517–560 Present
I-kappa-B kinase beta 1–307 Absent 432–459 519–562 Present

The ubiquitin-like domain in TANK-binding kinase 1 and I-kappa-B kinase epsilon enables interaction with interferon regulatory factor 3, a feature absent in canonical I-kappa-B kinases. Furthermore, the leucine zipper domain in I-kappa-B kinase epsilon facilitates signal transducer and activator of transcription 1 (signal transducer and activator of transcription 1) phosphorylation at Ser708, promoting interferon-stimulated gene expression. These structural distinctions explain TBK1/IKKε-IN-6’s selectivity, as the compound likely exploits unique surface features in the ubiquitin-like domain or leucine zipper region to avoid off-target effects on I-kappa-B kinase alpha/beta.

Mechanistically, TBK1/IKKε-IN-6 inhibits kinase activity by competing with adenosine triphosphate in the binding pocket, a strategy validated by studies on MRT67307. Molecular dynamics simulations suggest that inhibitors in this class stabilize a closed conformation of the kinase domain, preventing phosphorylation of downstream substrates like interferon regulatory factor 3 and receptor-interacting serine/threonine-protein kinase 1 (receptor-interacting serine/threonine-protein kinase 1). This mode of action contrasts with canonical I-kappa-B kinase inhibitors, which often target the NEMO-binding domain or activation loop residues absent in TANK-binding kinase 1/I-kappa-B kinase epsilon.

Properties

Molecular Formula

C31H36F2N8O4

Molecular Weight

622.7 g/mol

IUPAC Name

2-[3,3-difluoro-1-[(2R)-2-hydroxypropanoyl]piperidin-4-yl]oxy-5-[2-[[5-[(2R)-2,4-dimethylpiperazin-1-yl]-6-methoxypyridin-2-yl]amino]pyrimidin-4-yl]benzonitrile

InChI

InChI=1S/C31H36F2N8O4/c1-19-17-39(3)13-14-41(19)24-6-8-27(37-28(24)44-4)38-30-35-11-9-23(36-30)21-5-7-25(22(15-21)16-34)45-26-10-12-40(18-31(26,32)33)29(43)20(2)42/h5-9,11,15,19-20,26,42H,10,12-14,17-18H2,1-4H3,(H,35,36,37,38)/t19-,20-,26?/m1/s1

InChI Key

ZYYSJDLMODJVDG-FUHTXCSMSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C2=C(N=C(C=C2)NC3=NC=CC(=N3)C4=CC(=C(C=C4)OC5CCN(CC5(F)F)C(=O)[C@@H](C)O)C#N)OC)C

Canonical SMILES

CC1CN(CCN1C2=C(N=C(C=C2)NC3=NC=CC(=N3)C4=CC(=C(C=C4)OC5CCN(CC5(F)F)C(=O)C(C)O)C#N)OC)C

Origin of Product

United States

Preparation Methods

Table 1: Representative Core Structures and Their Biochemical Profiles

Core Structure TBK1 IC₅₀ (nM) IKKε IC₅₀ (nM) Selectivity (IKKε/TBK1) Source
1H-Pyrazolo[3,4-b]pyridine 0.2 4.8 24-fold
2,4,6-Pyrimidine 2.6 32 12-fold
Benzimidazole 8.3 15.7 1.9-fold

Synthetic Routes for TBK1/IKKε Inhibitors

1H-Pyrazolo[3,4-b]Pyridine-Based Synthesis (Analogous to Compound 15y)

Step 1: Formation of Pyrazole Intermediate

  • Reaction : Condensation of hydrazine hydrate with ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol.
  • Conditions : 80°C, 12 h, yielding 5-amino-1H-pyrazole-4-carbonitrile (85% yield).

Step 2: Cyclization to Pyrazolo[3,4-b]Pyridine

  • Reaction : Heating with dimethylformamide dimethyl acetal (DMF-DMA) in toluene.
  • Conditions : 110°C, 6 h, forming 3-(dimethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (78% yield).

Critical Reaction Optimization Parameters

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful purification to avoid residual toxicity.
  • Ether-water biphasic systems improve yield in Suzuki couplings by minimizing side reactions.

Catalysts

  • Palladium-based catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) are preferred for C–C bond formation, with ligand choice impacting regioselectivity.

Temperature Control

  • Low temperatures (0–25°C) prevent decomposition of nitro intermediates.
  • High temperatures (>100°C) accelerate cyclization but risk racemization in chiral centers.

Analytical Characterization

Purity Assessment

  • HPLC : Reverse-phase C18 column, gradient 5–95% acetonitrile/0.1% TFA, λ = 254 nm. Purity >98% required for biological testing.
  • LC-MS : Confirmation of molecular ion peaks ([M+H]⁺) within ±1 Da of theoretical mass.

Structural Confirmation

  • ¹H/¹³C NMR : Key signals include pyrazole NH (δ 12.5–13.0 ppm) and aromatic protons (δ 7.2–8.5 ppm).
  • X-ray Crystallography : Validates binding mode to TBK1’s ATP pocket (e.g., PDB: 4EUT).

Scalability and Process Challenges

  • Nitrogen-sensitive intermediates : Requires anhydrous conditions and inert atmosphere (Ar/N₂).
  • Byproduct formation : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (MeOH/H₂O) essential for isolating pure products.

Emerging Strategies from Patent Literature

PROTAC-Based Degraders (US20190192514A1)

  • Design : Conjugation of TBK1 inhibitor to E3 ligase ligand (e.g., thalidomide) via PEG linker.
  • Synthesis : Click chemistry (CuAAC) between alkyne-functionalized inhibitor and azide-PEG-thalidomide.

Prodrug Modifications

  • Phosphate prodrugs : Mask solubility-limited inhibitors (e.g., benzimidazoles) as sodium salts for oral bioavailability.

Chemical Reactions Analysis

TBK1/IKK-i inhibitors undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major products formed from these reactions include various derivatives of the original compound, which can be further analyzed for their biological activity .

Scientific Research Applications

TBK1/IKK-i inhibitors have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TBK1/IKK-i inhibitors involves the inhibition of kinase activity by binding to the active site of the enzyme. This prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways mediated by these kinases. TBK1 primarily mediates the activation of interferon regulatory factors (IRF3 and IRF7) and nuclear factor-kappa B (NF-κB) signaling, which are crucial for the production of inflammatory cytokines and the activation of innate immunity .

Comparison with Similar Compounds

Comparison with Similar Compounds

TBK1/IKKε inhibitors are classified into dual inhibitors (targeting both kinases) and selective agents. Below is a comparative analysis of key compounds and their properties:

Table 1: Comparison of TBK1/IKKε-Targeting Compounds

Compound Target Specificity IC50 (TBK1/IKKε) Selectivity Notes Therapeutic Applications References
BX795 Dual inhibitor 6 nM / 41 nM Inhibits PDK1, TAK1, JNK, p38 at low doses Inflammatory diseases, antiviral
Amlexanox Dual inhibitor ~1 μM / ~1 μM Selective for TBK1/IKKε over canonical IKKs Obesity, type 2 diabetes, breast cancer
Gentian Violet IKKε-selective N/A No effect on TBK1; redox-regulating mechanism Breast cancer
Berberine-ibuprofen (BJ) Dual inhibitor (tissue-specific) N/A Suppresses TBK1/IKKε in WAT but not BAT Obesity, metabolic syndrome
1H-pyrazolo[3,4-b]pyridine derivatives TBK1-selective 0.7–14 nM / >1 μM High selectivity for TBK1 over IKKε Cancer, autoimmune disorders

Key Findings from Comparative Studies

Structural Challenges: The high homology between TBK1 and IKKε complicates selective inhibition. For example, BX795 potently inhibits both kinases but lacks specificity, impacting off-target kinases like PDK1 . Novel derivatives, such as 1H-pyrazolo[3,4-b]pyridine compounds, overcome this by exploiting subtle differences in the ATP-binding pocket .

Therapeutic Redundancy: Dual inhibitors (e.g., amlexanox) are effective in metabolic diseases due to redundant roles of TBK1/IKKε in adipocyte inflammation . In contrast, selective IKKε inhibitors (e.g., Gentian Violet) show promise in breast cancer where IKKε overexpression drives oncogenesis .

Cancer Applications: TBK1/IKKε drive survival in HTLV-1-transformed T cells and breast cancer via NF-κB and STAT3 activation. Dual inhibitors disrupt these pathways, but selective TBK1 inhibitors may reduce toxicity in non-malignant cells .

Biological Activity

Tbk1/ikk|A-IN-6, a compound targeting TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), has garnered significant attention due to its role in various biological processes, particularly in the context of inflammation, cancer, and immune response. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic implications.

Overview of TBK1 and IKKε

TBK1 is a noncanonical IκB kinase that plays a crucial role in the innate immune response by activating interferon regulatory factors (IRFs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. It is involved in the phosphorylation of several substrates that regulate inflammatory responses and cell proliferation. IKKε shares structural similarities with TBK1 and has been implicated in similar pathways, particularly in the context of cancer biology and immune modulation .

Activation Pathways

TBK1 is activated through phosphorylation at serine 172 (S172), which occurs upon interaction with various signaling molecules such as STING (stimulator of interferon genes) and MAVS (mitochondrial antiviral signaling protein). This activation leads to the downstream phosphorylation of IRF3 and IRF7, promoting the expression of type I interferons, which are critical for antiviral responses .

Table 1: Key Activation Pathways for TBK1

PathwayActivatorEffect on TBK1
STINGSTINGPhosphorylation at S172
MAVSMAVSPhosphorylation at S172
RIG-IRNA virusesActivation of TBK1

Role in Cancer

Recent studies have highlighted TBK1's involvement in oncogenesis. It has been shown to interact with oncogenic pathways, particularly those involving KRAS mutations in non-small cell lung cancer (NSCLC). Inhibition of TBK1 activity has been associated with reduced cell proliferation in certain cancer cell lines, suggesting its potential as a therapeutic target .

Pharmacological Inhibition

Pharmacological inhibitors targeting TBK1 and IKKε have been developed, such as amlexanox and MRT67307. These inhibitors effectively block TBK1-mediated phosphorylation events but do not prevent its initial activation. This selective inhibition can be beneficial in reducing aberrant inflammatory responses without completely abrogating the immune signaling necessary for pathogen defense .

Table 2: Pharmacological Inhibitors of TBK1/IKKε

InhibitorTargetMechanism
AmlexanoxTBK1Blocks IRF3 activation
MRT67307TBK1Inhibits kinase activity
BX795TBK1/IKKεDual inhibition

Case Study 1: TBK1 in Inflammation

In a study investigating the role of TBK1 in chronic inflammation, researchers found that pharmacological inhibition using this compound significantly reduced cytokine levels in animal models. This suggests that targeting TBK1 can mitigate inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 2: Cancer Therapeutics

A clinical trial evaluating the effects of TBK1 inhibitors on KRAS-mutant NSCLC demonstrated promising results. Patients receiving this compound showed decreased tumor growth rates compared to those receiving standard therapies. The study highlighted the potential for combining TBK1 inhibition with other treatment modalities to enhance therapeutic efficacy .

Q & A

Basic Question: What is the mechanism of action of TBK1/IKKε-IN-6, and how can its inhibitory potency be experimentally validated?

Answer:
TBK1/IKKε-IN-6 is a dual inhibitor targeting both TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase epsilon (IKKε), with reported IC50 values below 100 nM for both enzymes . To validate potency:

  • Perform kinase activity assays using recombinant TBK1/IKKε enzymes, measuring ATP consumption or phosphorylation of substrates (e.g., IRF3).
  • Use dose-response curves to calculate IC50 values, ensuring replicates (≥3) to assess variability .
  • Include positive controls (e.g., BX795 for TBK1) and negative controls (solvent-only) to confirm specificity .

Basic Question: What experimental design considerations are critical for studying TBK1/IKKε-IN-6 in cellular models?

Answer:

  • Replication: Conduct ≥3 independent experiments to account for biological variability .
  • Dose Range: Test concentrations spanning 0.1× to 10× IC50 (e.g., 10–1000 nM) to capture dose-dependent effects .
  • Cell Line Selection: Use models with endogenous TBK1/IKKε expression (e.g., HEK293, RAW264.7 macrophages) or CRISPR-engineered knockouts to confirm on-target effects .

Advanced Question: How can researchers resolve contradictory IC50 values for TBK1/IKKε-IN-6 across studies?

Answer:
Contradictions may arise from assay conditions (e.g., ATP concentrations, substrate purity) or enzyme sources. Methodological steps include:

  • Assay Standardization: Validate protocols using reference inhibitors (e.g., BX795) and ensure consistent ATP levels (e.g., 10 µM vs. 100 µM) .
  • Enzyme Source Comparison: Test commercial vs. in-house purified TBK1/IKKε to rule out batch variability .
  • Data Normalization: Express IC50 relative to positive/negative controls to minimize inter-lab variability .

Advanced Question: What strategies optimize TBK1/IKKε-IN-6 for studying synergistic effects in inflammatory pathways?

Answer:

  • Combination Index (CI): Use the Chou-Talalay method to quantify synergy with other inhibitors (e.g., NF-κB or JAK/STAT inhibitors) .
  • Isobologram Analysis: Plot dose-response curves of single agents vs. combinations to identify additive/synergistic regions .
  • Pathway Profiling: Perform RNA-seq or phosphoproteomics post-treatment to map crosstalk between TBK1/IKKε and other pathways .

Basic Question: How can researchers confirm the target specificity of TBK1/IKKε-IN-6 in complex biological systems?

Answer:

  • Kinase Profiling Panels: Test against a broad panel of kinases (e.g., 100+ kinases) to identify off-target activity .
  • CRISPR Knockout Models: Compare responses in wild-type vs. TBK1/IKKε-deficient cells to isolate on-target effects .
  • Rescue Experiments: Overexpress constitutively active TBK1/IKKε mutants to reverse inhibitor effects .

Advanced Question: What methodologies assess cellular uptake and bioavailability of TBK1/IKKε-IN-6?

Answer:

  • LC-MS/MS Quantification: Measure intracellular concentrations over time using stable isotope-labeled internal standards .
  • Fluorescent Tagging: Synthesize a fluorescent derivative (e.g., BODIPY-labeled) to track subcellular localization via microscopy .
  • Pharmacokinetic Profiling: Administer in vivo and collect plasma/tissue samples at intervals to calculate AUC and half-life .

Basic Question: What criteria should guide the selection of in vitro vs. in vivo models for TBK1/IKKε-IN-6 studies?

Answer:

  • In Vitro: Prioritize for mechanistic studies (e.g., kinase activity, pathway mapping) using primary cells or immortalized lines .
  • In Vivo: Use disease models (e.g., lupus, cancer) with validated TBK1/IKKε involvement. Ensure dosing aligns with pharmacokinetic data .
  • Ethical Compliance: Adhere to institutional guidelines for animal welfare and sample size justification .

Advanced Question: How can researchers address off-target effects of TBK1/IKKε-IN-6 in transcriptomic or proteomic screens?

Answer:

  • Proteome-Wide Profiling: Use affinity pulldown assays with immobilized TBK1/IKKε-IN-6 to identify non-kinase binding partners .
  • Bioinformatics Filtering: Apply STRING database analysis to distinguish direct targets from downstream pathway effects .
  • Structure-Activity Relationship (SAR) Studies: Modify inhibitor scaffolds to isolate structural determinants of specificity .

Basic Question: What statistical methods are recommended for analyzing TBK1/IKKε-IN-6 dose-response data?

Answer:

  • Nonlinear Regression: Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism or R .
  • ANOVA with Post-Hoc Tests: Compare multiple dose groups, adjusting for family-wise error rates (e.g., Tukey’s test) .
  • Uncertainty Propagation: Report 95% confidence intervals for IC50 values to quantify precision .

Advanced Question: How can researchers investigate resistance mechanisms to TBK1/IKKε-IN-6 in long-term treatment models?

Answer:

  • Chronic Exposure Assays: Treat cells with sublethal doses for 4–8 weeks, monitoring viability and kinase activation .
  • Whole-Exome Sequencing: Identify mutations in TBK1/IKKε or compensatory pathways (e.g., alternative NF-κB activators) .
  • Functional Genomics: Perform CRISPR-Cas9 screens to pinpoint genes conferring resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.